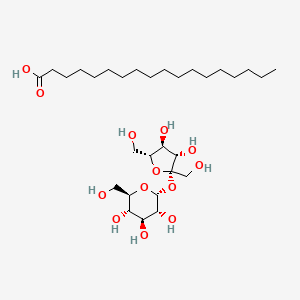

Sucrose Stearate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAIRGOTKJCYEY-XXDXYRHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-31-3, 25168-73-4 | |

| Record name | Sucrose, stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucrose stearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Deep Dive into the Physicochemical Properties of Sucrose Stearate for Pharmaceutical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sucrose stearate, a non-ionic surfactant synthesized from the esterification of sucrose and stearic acid, is a versatile excipient increasingly utilized in the pharmaceutical industry. Its biocompatibility, biodegradability, and tunable physicochemical properties make it a valuable component in a wide array of drug delivery systems. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, offering quantitative data, detailed experimental protocols, and visualizations to aid pharmaceutical researchers in its effective application.

Chemical Structure and Synthesis

This compound is a complex mixture of sucrose molecules esterified with one or more stearic acid chains. The sucrose molecule possesses eight hydroxyl groups, allowing for the formation of mono-, di-, tri-, and higher esters. The degree of esterification is a critical factor that dictates the overall properties of the this compound.

The primary method for synthesizing this compound is through a transesterification reaction between sucrose and methyl or ethyl esters of stearic acid. This process is typically carried out in the presence of a catalyst and may utilize solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or propylene glycol.

Key Physicochemical Properties

The functionality of this compound in pharmaceutical formulations is governed by several key physicochemical properties, which are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Description | Typical Values |

| Appearance | White to off-white, unctuous powder | - |

| Molecular Formula (Monoester) | C30H56O12 | - |

| Molecular Weight (Monoester) | 608.76 g/mol | - |

| Melting Point | Varies with ester composition | 44-71 °C[1] |

| Water Content | Maximum allowable water content | ≤ 4.0%[2][3] |

| Acid Value | A measure of free fatty acids | ≤ 6.0[2][3] |

Table 2: Solubility of this compound

The solubility of this compound is highly dependent on its degree of esterification (and thus its HLB value), the solvent, and the temperature. Generally, higher monoester content and higher temperatures increase solubility in polar solvents.

| Solvent | Solubility | Conditions |

| Water | Very slightly soluble to soluble | Solubility increases significantly with temperature; heating to 60-75°C is often required for dissolution[1][2][4][5][6] |

| Ethanol (96%) | Sparingly soluble | -[2][5][6] |

| Propylene Glycol | Becomes miscible at temperatures above 47°C | For S1570 grade[7] |

| Polyethylene Glycol (PEG) | Solubility of sucrose (not this compound) decreases with increasing PEG concentration in water | Data on this compound is limited[4][8] |

Table 3: Hydrophilic-Lipophilic Balance (HLB) and Ester Composition

The HLB value is a crucial parameter that indicates the emulsifying properties of this compound. It is directly related to the proportion of hydrophilic sucrose to lipophilic stearic acid chains. Commercial grades of this compound are mixtures of different esters, and their HLB values are an average of the components.

| Grade Example | Monoester Content (%) | Diester Content (%) | Triester & Polyester Content (%) | HLB Value |

| Type I | ≥ 50.0 | ≤ 40.0 | ≤ 25.0 | High (e.g., 15-16)[9][10][11] |

| Type II | 20.0 - 45.0 | 30.0 - 40.0 | ≤ 30.0 | Intermediate (e.g., 9-11)[3] |

| Type III | 15.0 - 25.0 | 30.0 - 45.0 | 35.0 - 50.0 | Low (e.g., 1-6)[3] |

Note: The exact composition and corresponding HLB values can vary between manufacturers.

Table 4: Critical Micelle Concentration (CMC)

The CMC is the concentration at which this compound molecules begin to self-assemble into micelles in an aqueous solution. This property is fundamental to its function as a solubilizing agent. The CMC is influenced by the fatty acid chain length, the degree of esterification, temperature, and the presence of other solutes.

| Sucrose Ester | Temperature (°C) | CMC (M) |

| Sucrose Monolaurate (C12) | 25 | 3.5 x 10⁻⁴ |

| Sucrose Monostearate (C18) | 25 | 1.0 x 10⁻⁵[5][12] |

Note: CMC values for commercial this compound grades, which are mixtures, will vary. The addition of co-solvents like ethanol can decrease the CMC.[13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of this compound.

Determination of Solubility

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Methodology (Shake-Flask Method):

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)[14].

Determination of Surface Tension and Critical Micelle Concentration (CMC)

Objective: To measure the surface tension of this compound solutions at various concentrations and determine the CMC.

Methodology (Wilhelmy Plate or Du Noüy Ring Method):

-

Solution Preparation: Prepare a series of this compound solutions in the desired solvent (typically water) with concentrations spanning a wide range, both below and above the expected CMC.

-

Surface Tension Measurement: Use a tensiometer to measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.

Analysis of Ester Distribution

Objective: To determine the relative proportions of mono-, di-, tri-, and higher esters in a this compound sample.

Methodology (HPLC-ELSD):

-

Standard and Sample Preparation:

-

Prepare standard solutions of purified sucrose mono-, di-, and tri-stearates, as well as free sucrose and stearic acid, in an appropriate solvent (e.g., a mixture of Tetrahydrofuran and water)[14].

-

Dissolve a known amount of the this compound sample in the same solvent.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Identify the peaks corresponding to the different esters by comparing their retention times with those of the standards.

-

Quantify the amount of each ester by integrating the peak areas and comparing them to the calibration curves generated from the standards.

-

Mechanisms of Action and Applications in Drug Delivery

This compound's utility in pharmaceutical formulations stems from its ability to act as an emulsifier, solubilizer, and stabilizer.

Emulsification

With its amphiphilic nature, this compound positions itself at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions. The choice of this compound with an appropriate HLB value is critical for the formation of either oil-in-water (O/W) or water-in-oil (W/O) emulsions. High HLB grades are effective for O/W emulsions, while low HLB grades are used for W/O systems.

Solubilization

Above its CMC, this compound forms micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and dissolution rate. This is a key mechanism for enhancing the bioavailability of hydrophobic active pharmaceutical ingredients (APIs).

Stabilization

This compound can also contribute to the physical stability of formulations by forming protective layers around dispersed particles or droplets, preventing their aggregation or coalescence.

Visualizing Mechanisms with Graphviz

Micelle Formation

The process of micellization is crucial for the solubilizing action of this compound. Below the CMC, this compound exists as individual monomers. As the concentration increases to and surpasses the CMC, these monomers aggregate to form micelles.

Caption: Process of micelle formation by this compound monomers as concentration increases.

Emulsion Stabilization

In an oil-in-water emulsion, this compound molecules orient themselves at the interface between the oil droplets and the continuous aqueous phase. The lipophilic stearate tails penetrate the oil droplet, while the hydrophilic sucrose heads remain in the aqueous phase, creating a stabilizing interfacial film.

Caption: Stabilization of an oil droplet in an aqueous phase by this compound molecules.

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) for use in food and is widely accepted as an excipient in pharmaceutical formulations. It has a low potential for irritation and is considered non-toxic. Various grades of this compound are listed in the FDA's Inactive Ingredient Database.

Conclusion

This compound is a highly versatile and valuable excipient for pharmaceutical research and development. Its tunable physicochemical properties, particularly the HLB value and CMC, allow for its application in a wide range of drug delivery systems. A thorough understanding and characterization of these properties, using the detailed experimental protocols outlined in this guide, are essential for the rational design and optimization of stable and effective pharmaceutical formulations. The provided visualizations of its mechanisms of action further aid in comprehending its role in enhancing drug solubility and stabilizing complex systems. As the demand for biocompatible and functional excipients grows, this compound is poised to play an increasingly important role in the future of drug delivery.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. rahn-group.com [rahn-group.com]

- 4. Solubility and Apparent Specific Volume of Sucrose in Some Aqueous Polyethylene Glycol Mixtures at 298.2 K [ps.tbzmed.ac.ir]

- 5. getchem.com [getchem.com]

- 6. This compound | 25168-73-4 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Sucrose Esters (for Food) [sisterna.com]

- 10. arxiv.org [arxiv.org]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Sucrose Stearate: HLB Value, Emulsion Type, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of sucrose stearate, a versatile non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2][3] We will delve into the core principles of the Hydrophile-Lipophile Balance (HLB) system as it pertains to this compound, its direct influence on the formation of oil-in-water (O/W) versus water-in-oil (W/O) emulsions, and the experimental protocols for their characterization.

Sucrose stearates are esters formed from sucrose and stearic acid.[4] The unique structure, combining a hydrophilic sucrose head with a lipophilic fatty acid tail, allows for the creation of a wide range of surfactants with varying HLB values.[1][3] This versatility is achieved by controlling the degree of esterification; a higher proportion of monoesters results in a more hydrophilic molecule with a higher HLB value, while a higher proportion of polyesters yields a more lipophilic surfactant with a lower HLB value.[1][3]

This compound HLB Values and Emulsion Type

The HLB value is a critical parameter for surfactant selection, as it indicates the emulsifier's solubility and, consequently, the type of emulsion it is likely to form. Surfactants with low HLB values are more lipophilic (oil-soluble) and tend to form W/O emulsions. Conversely, high HLB surfactants are more hydrophilic (water-soluble) and favor the formation of O/W emulsions.[5] Sucrose stearates are available across a broad spectrum of HLB values, making them suitable for various emulsion systems.[1]

The relationship between the HLB value of an emulsifier and the resulting emulsion type is a fundamental concept in formulation science. The diagram below illustrates this principle as it applies to this compound.

Caption: Relationship between this compound HLB value and emulsion type.

The following table summarizes the HLB values for various grades of this compound and their typical applications in emulsion systems.

| This compound Grade | Predominant Ester Content | HLB Value (Approx.) | Primary Emulsion Type |

| S-170 | Polyester (99%) | 1 | W/O |

| S-270 | Polyester (90%) | 2 | W/O |

| SE 5S | Polyester-rich | 5 | W/O |

| S-570 | Polyester (70%) | 5 | W/O |

| S-970 | Intermediate | 9 | O/W, Co-emulsifier |

| S-1170 / SE 11S | Monoester-rich | 11 | O/W |

| This compound (Generic) | - | 13 | O/W |

| SE 15S / S-1570 | Monoester-rich | 15 | O/W |

| S-1670 / Crodesta F160 | Monoester (≥75%) | 16 | O/W, Solubilizer |

Data compiled from multiple sources.[1][6][7][8][]

A higher monoester content corresponds to a higher HLB value, which enhances the emulsifier's capacity to stabilize oil droplets in an aqueous phase, making it ideal for O/W emulsions.[1] Conversely, grades with a higher polyester content have lower HLB values and are more effective at stabilizing W/O emulsions.[1][5]

Experimental Protocols for Emulsion Characterization

Accurate characterization of an emulsion is crucial for quality control and formulation development. This involves determining the emulsion type and assessing its stability.

Several straightforward tests can be employed to identify whether an emulsion is O/W or W/O.[10] It is recommended to perform at least two different tests to confirm the result.[11]

The logical workflow for identifying emulsion type using these common laboratory methods is depicted below.

Caption: Experimental workflow for identifying emulsion type (O/W vs. W/O).

A. Dilution Test

-

Principle: An emulsion is readily dilutable with its continuous (external) phase.[10][12]

-

Protocol:

-

Place a small amount of the emulsion into two separate test tubes or beakers.

-

To the first container, add a small amount of purified water and stir gently.

-

To the second container, add a small amount of the oil phase used in the formulation and stir gently.

-

Observation:

-

B. Electrical Conductivity Test

-

Principle: Water is a good conductor of electricity, whereas oil is a non-conductor. Therefore, an emulsion with water as the continuous phase will conduct electricity.[10][11][12]

-

Protocol:

-

Place the emulsion in a beaker.

-

Immerse a pair of electrodes connected to a low-power lamp and an electrical source into the emulsion.

-

Observation:

-

C. Dye Solubility Test

-

Principle: A dye will dissolve in the continuous phase of an emulsion, imparting its color to that phase.[10][13]

-

Protocol:

-

Place a small drop of the emulsion on a microscope slide.

-

Add a small particle of a water-soluble dye (e.g., amaranth, methylene blue) to the emulsion and mix gently.[11][13]

-

Observe the sample under a microscope.

-

Observation:

-

If the continuous phase (the background) takes on the color of the dye, the emulsion is O/W type.[11] The oil droplets will appear as colorless globules against a colored background.

-

If the colored particles remain undissolved in the continuous phase but the dispersed droplets take up the color, the emulsion is W/O type. For confirmation, this test can be repeated with an oil-soluble dye (e.g., Sudan III, Scarlet Red), which will color the continuous phase of a W/O emulsion.[11][13]

-

-

Emulsion stability refers to the ability of an emulsion to resist changes in its physicochemical properties over time.[14] Major instability phenomena include creaming, flocculation, coalescence, and phase inversion.[14][15][16]

A. Microscopic Analysis

-

Principle: Direct visualization of the emulsion provides qualitative and quantitative information about droplet size, distribution, and morphology.[17][18]

-

Protocol:

-

Prepare a diluted sample of the emulsion to ensure individual droplets can be observed.

-

Place a drop of the diluted sample on a microscope slide and cover with a coverslip.

-

Observe under an optical or electron microscope.

-

Analysis: Assess for changes over time, such as an increase in average droplet size (coalescence), the formation of droplet clusters (flocculation), or a non-uniform distribution of droplets. A stable emulsion typically shows small, homogenously distributed droplets.[18]

-

B. Droplet Size Analysis

-

Principle: The size of the dispersed phase droplets is a critical factor in emulsion stability.[17][18] Smaller, more uniform droplets generally lead to more stable emulsions by reducing the effects of gravity (creaming/sedimentation) and Ostwald ripening.[18]

-

Protocol:

-

Utilize particle size analysis instrumentation, such as Dynamic Light Scattering (DLS) or Laser Diffraction.

-

Prepare the sample according to the instrument's requirements (e.g., dilution to an appropriate concentration).

-

Perform the measurement to obtain the mean droplet diameter and the polydispersity index (PDI).

-

Analysis: Monitor the droplet size distribution over time and under stress conditions (e.g., temperature changes, centrifugation). A significant increase in the mean droplet size indicates instability, likely due to coalescence.

-

C. Accelerated Stability Testing

-

Principle: Exposing the emulsion to stress conditions can predict its long-term stability more rapidly.

-

Protocols:

-

Centrifugation: Subjecting the emulsion to high centrifugal forces accelerates creaming or sedimentation.[14] The volume of the separated layer can be measured over time to quantify instability.

-

Thermal Stress: Store emulsion samples at various temperatures (e.g., 4°C, 25°C, 40°C) and monitor for physical changes like phase separation, viscosity changes, or crystal growth. Freeze-thaw cycles are also used to assess stability, particularly for O/W emulsions.[1]

-

By understanding the relationship between the HLB value of this compound and the resulting emulsion type, and by employing rigorous experimental characterization, researchers and developers can effectively formulate stable and functional emulsion-based products for a wide range of pharmaceutical applications.

References

- 1. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The HLB of sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 4. specialchem.com [specialchem.com]

- 5. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ulprospector.com [ulprospector.com]

- 7. This compound [myskinrecipes.com]

- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 10. scribd.com [scribd.com]

- 11. Test for Identification of Type of Emulsion | Pharmaguideline [pharmaguideline.com]

- 12. ruicoglobal.com [ruicoglobal.com]

- 13. Emulsion experiments | Institute of Food Science and Technology [ifst.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Techniques for Emulsion Characterization | Encyclopedia MDPI [encyclopedia.pub]

- 18. mdpi.com [mdpi.com]

Synthesis of Sucrose Stearate via Transesterification of Methyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of sucrose stearate through the transesterification of methyl stearate. This compound, a non-ionic surfactant, finds wide application in the pharmaceutical, cosmetic, and food industries due to its emulsifying, stabilizing, and biodegradable properties. This document details various synthesis methodologies, experimental protocols, and purification techniques, with a focus on providing actionable data and clear procedural outlines for laboratory and process development.

Introduction to Synthesis Methods

The synthesis of this compound from sucrose and methyl stearate is primarily achieved through transesterification, a chemical reaction that involves the exchange of the alkoxy group of an ester. This process can be categorized into three main approaches: solvent-based synthesis, solvent-free (melt) synthesis, and emulsion processes.

-

Solvent-Based Synthesis: This is a common laboratory and industrial method where a solvent is used to dissolve sucrose and facilitate its reaction with methyl stearate in the presence of a basic catalyst.[1] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used solvents, though DMSO is often preferred due to its lower toxicity.[2] This method allows for lower reaction temperatures and can lead to a higher proportion of sucrose monoesters.[1]

-

Solvent-Free (Melt) Synthesis: To create a more environmentally friendly process, solvent-free methods have been developed.[3] These "melt processes" involve heating sucrose and methyl stearate together at high temperatures (typically 110-190°C) with a basic catalyst.[2][4] While this approach eliminates the need for solvent recovery, the high temperatures can lead to sucrose degradation and the formation of more highly substituted sucrose polyesters.[2][3] To improve miscibility and reactivity in solvent-free systems, divalent metal fatty acid alkanoates (e.g., magnesium stearate) can be added to form a homogeneous molten paste.[3]

-

Emulsion Process: This technique applies the concept of microemulsion to carry out the transesterification. The reaction occurs between sucrose and fatty acid methyl ester in a solvent like propylene glycol, with the aid of a basic catalyst and a soap.[2] This method can achieve high yields with a good proportion of monosubstituted esters.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Solvent-Based Synthesis using DMSO

This protocol is adapted from a method utilizing vinyl esters but is applicable to methyl stearate with adjustments for reaction monitoring.[1]

Materials:

-

Sucrose

-

Methyl Stearate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Disodium hydrogen phosphate (Na₂HPO₄), anhydrous (catalyst)

Procedure:

-

In a reaction vessel, dissolve 20 g of sucrose in 100 mL of anhydrous DMSO.

-

Add 10 g of anhydrous disodium hydrogen phosphate to the solution.

-

Stir the mixture at 40°C for 15 minutes to ensure homogeneity.

-

Add the desired molar equivalent of methyl stearate to the reaction mixture. A molar ratio of sucrose to methyl stearate of 4:1 has been shown to favor monoester formation.[1]

-

Maintain the reaction at 40°C with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the methyl stearate is almost completely consumed.[1]

-

Upon completion, the product can be purified as described in the purification section.

Solvent-Free (Melt) Synthesis

This protocol is based on a method that enhances reactivity by creating a homogeneous melt.[3]

Materials:

-

Sucrose

-

Methyl Stearate

-

Potassium hydroxide (KOH)

-

Magnesium stearate

Procedure:

-

In a suitable reactor, mix solid sucrose with one equivalent of potassium hydroxide and one equivalent of magnesium stearate.

-

Heat the mixture at 100°C for one hour.

-

Apply a vacuum to the system for one hour to thoroughly dry the mixture.

-

Add 0.42 equivalents of methyl stearate to the dried mixture.

-

Heat the reaction mixture to 125-135°C under vacuum for 4 hours, continuously removing the methanol byproduct to drive the reaction forward.[3]

-

The resulting crude product contains sucrose esters, unreacted starting materials, and the magnesium salt.

Emulsion Process Synthesis

This process utilizes an emulsion to facilitate the reaction.[2]

Materials:

-

Sucrose

-

Methyl Stearate

-

Propylene glycol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Fatty acid soap (e.g., potassium stearate)

Procedure:

-

Combine sucrose and methyl stearate in propylene glycol in a reaction vessel.

-

Add anhydrous potassium carbonate as the catalyst and a fatty acid soap as an emulsifier.

-

Heat the mixture to 130-135°C.

-

After the reaction is complete, remove the propylene glycol by distillation under vacuum at a temperature above 120°C.[2]

-

The purified product is obtained after filtration.

Data Presentation

The following tables summarize quantitative data from various synthesis and purification methods.

Table 1: Reaction Conditions and Outcomes for this compound Synthesis

| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time | Conversion/Yield | Monoester Content | Reference |

| Solvent-Free | Sucrose, Methyl Stearate | Sintered Sodium Hydroxide | None | 120 | Atmospheric | Not Specified | Not Specified | Mono- and di-esters detected | [5] |

| Emulsion Process | Sucrose, Fatty Acid Methyl Ester | Anhydrous Potassium Carbonate | Propylene Glycol | 130-135 | Vacuum (for distillation) | Not Specified | 96% Yield | 85% | [2] |

| Melt Process | Sucrose, Fatty Acid Ester | Potassium Carbonate/Soap | None | 170-190 | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Solvent-Free with Emulsifier | Sucrose, Methyl Palmitate | Potassium Carbonate | None (Potassium Palmitate as emulsifier) | 100-140 | Atmospheric | Not Specified | ~40% Methyl Ester Conversion | 68% | [6][7] |

| Solvent-Free | Sucrose, Methyl Palmitate, Potassium Stearate | Potassium Carbonate | None | 140-145 | 2000 Pa | 8 hours | Not Specified | Not Specified | [8] |

| Solvent-Based | Sucrose, Methyl Stearate | Potassium Carbonate | DMSO | 85 | Reduced | 4.5 hours | Not Specified | Not Specified | [8] |

| Solvent-Free | Sucrose, Methyl Stearate, Potassium Stearate | Potassium Hydroxide, Magnesium Stearate | None | 125-135 | Vacuum | 4 hours | Not Specified | 41% Monoester, 33% Diester | [3] |

Table 2: Purification of this compound - Yield and Purity

| Purification Method | Crude Mixture Components | Key Steps | Yield | Purity | Monoester Content in Product | Reference |

| Liquid-Liquid Extraction & Recrystallization | This compound (42%), Unesterified Sucrose (25%), Sodium Oleate (30%) | Dissolve in Methyl Ethyl Ketone/Water, Acidify to pH 4.5, Separate layers, Bleaching, Drying | 97.8% | 92.0% | 57.0% | [9] |

| Ultrafiltration | Sucrose Fatty Acid Ester, Unreacted Sucrose, Catalyst, Soap, Fatty Acid | Dissolve in water, Neutralize to pH 6.2-8.2, Ultrafiltration | Not Specified | Not Specified | Not Specified | [10] |

| Solvent Extraction | Crude from Solvent-Free Synthesis | Dissolve in Ethyl Acetate/Water, Acidify to pH 3, Wash, Distill solvent | Not Specified | Not Specified | Not Specified | [8] |

Purification of this compound

The crude product from the transesterification reaction is a mixture containing sucrose esters (mono-, di-, and poly-esters), unreacted sucrose and methyl stearate, the catalyst, and soap byproducts.[9][10] Purification is essential to obtain a product with the desired properties.

Common purification strategies include:

-

Solvent Extraction: This involves dissolving the crude mixture in a solvent system where the desired sucrose esters have different solubility compared to the impurities. For example, a mixture of an organic solvent (like methyl ethyl ketone or ethyl acetate) and water can be used.[8][9] By adjusting the pH, soaps can be converted to fatty acids, which can then be separated.[9]

-

Recrystallization: After an initial extraction, the sucrose ester can be further purified by recrystallization from a suitable solvent.[9]

-

Chromatography: For laboratory-scale purification and for obtaining highly pure fractions of mono- or di-esters, column chromatography is often employed.

-

Membrane Filtration: Techniques like ultrafiltration and reverse osmosis can be used on an industrial scale to separate unreacted sucrose and salts from the aqueous solution of the crude product.[10]

Mandatory Visualizations

Transesterification Reaction Pathway

Caption: Transesterification of Sucrose with Methyl Stearate.

General Experimental Workflow

Caption: General workflow for this compound synthesis.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Sucrose esters - Wikipedia [en.wikipedia.org]

- 3. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 4. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]

- 8. Purification method of sucrose fatty acid ester - Eureka | Patsnap [eureka.patsnap.com]

- 9. US3748324A - Method for the purification of sucrose esters of fatty acids - Google Patents [patents.google.com]

- 10. EP0338464A2 - Process for purifying sucrose fatty acid esters - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sucrose Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability and degradation profile of sucrose stearate, a widely used non-ionic surfactant in the pharmaceutical, cosmetic, and food industries. Understanding the thermal behavior of this excipient is critical for ensuring product quality, stability, and safety throughout the manufacturing process and shelf life. This document summarizes key thermal properties, details experimental protocols for thermal analysis, and elucidates the degradation pathways of this compound upon thermal stress. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz.

Introduction

This compound, a sucrose fatty acid ester, is valued for its emulsifying, stabilizing, and solubilizing properties. It is synthesized by the esterification of sucrose with stearic acid, resulting in a mixture of mono-, di-, and tri-esters. The thermal stability of this compound is a crucial parameter, as it can be subjected to various temperatures during manufacturing processes such as melt-emulsification, spray drying, and sterilization. Thermal degradation can lead to the loss of functional properties and the generation of potentially harmful byproducts. This guide aims to provide a comprehensive overview of the current scientific understanding of the thermal behavior of this compound.

Thermal Properties of this compound

The thermal properties of this compound are influenced by its composition, particularly the degree of esterification and the purity of the material.

Melting Point

This compound is a waxy solid at room temperature with a melting range rather than a sharp melting point, due to it being a mixture of different esters.

| Property | Value (°C) | References |

| Melting Range | 54 - 71 | [1] |

Thermal Stability

Thermogravimetric analysis (TGA) is the primary method for determining the thermal stability of this compound. While specific TGA data for this compound is not extensively published in publicly available literature, the general consensus is that it is stable up to approximately 185°C. Beyond this temperature, degradation processes are initiated. The primary hazardous decomposition products upon complete combustion are carbon monoxide (CO) and carbon dioxide (CO2)[1].

| Parameter | Temperature (°C) | Notes |

| Onset of Decomposition | > 185 | Degradation may begin, often observed as discoloration due to caramelization of the sucrose moiety. |

| Major Decomposition | > 200 | Significant mass loss occurs. |

Degradation Profile of this compound

The thermal degradation of this compound is a complex process involving the breakdown of both the sucrose and the stearate moieties.

Initial Degradation

The initial step in the thermal degradation of this compound is believed to be the cleavage of the glycosidic bond within the sucrose molecule. This is consistent with studies on the thermal degradation of sucrose itself, which show decomposition starting around 185-200°C. This initial breakdown results in the formation of glucose and fructose derivatives.

Subsequent Degradation and Product Formation

Following the initial glycosidic bond cleavage, a series of reactions, including dehydration and isomerization, lead to the formation of various volatile and non-volatile degradation products. The stearate moiety is more thermally stable but will also degrade at higher temperatures through mechanisms such as hydrolysis (if water is present) and oxidative degradation.

Expected Degradation Products:

-

From the Sucrose Moiety:

-

Anhydro-sugars (e.g., levoglucosan)

-

Furan derivatives

-

Caramelization products

-

-

From the Stearate Moiety:

-

Stearic acid

-

Aldehydes

-

Ketones

-

-

Final Combustion Products:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min. Nitrogen is used to study thermal decomposition in an inert atmosphere, while air is used to assess oxidative stability.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition temperature (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and other thermal transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm.

Analysis of Degradation Products by HPLC

Objective: To separate and identify the non-volatile degradation products of this compound after thermal stress.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Methodology:

-

Sample Preparation:

-

Heat the this compound sample at a specific temperature (e.g., 200°C) for a defined period.

-

Dissolve the thermally treated sample in a suitable solvent, such as a mixture of acetonitrile and water.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD or CAD.

-

-

Data Analysis: Identify peaks corresponding to undegraded this compound and its degradation products by comparing retention times with standards, if available, or by collecting fractions for further analysis (e.g., by mass spectrometry).

Visualizations

Experimental Workflow for Thermal Analysis

Proposed Thermal Degradation Pathway of this compound

Conclusion

This compound exhibits good thermal stability under typical processing conditions encountered in the pharmaceutical and food industries, generally being stable up to 185°C. The primary degradation pathway involves the initial cleavage of the glycosidic bond of the sucrose moiety, followed by a cascade of further reactions leading to a complex mixture of degradation products. A thorough understanding of its thermal properties through techniques like TGA and DSC is essential for formulation development, process optimization, and ensuring the final product's quality and safety. The experimental protocols and degradation profile outlined in this guide provide a robust framework for researchers and scientists working with this versatile excipient.

References

In Vitro Biocompatibility and Biodegradability of Sucrose Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sucrose esters (SEs) are a versatile class of non-ionic surfactants synthesized from the esterification of sucrose and fatty acids.[1] Their favorable safety profile, biodegradability, and wide range of hydrophilic-lipophilic balance (HLB) values have led to their extensive use in the food, cosmetic, and pharmaceutical industries.[1][2][3] In pharmaceutical applications, SEs are utilized as emulsifiers, solubilizers, and penetration enhancers in various drug delivery systems.[1][2][4][5] This technical guide provides an in-depth overview of the in vitro biocompatibility and biodegradability of sucrose esters, presenting key data, experimental protocols, and relevant biological pathways to support their application in research and drug development.

Biocompatibility Profile of Sucrose Esters

The biocompatibility of sucrose esters is a critical factor in their application in drug delivery and personal care products. In vitro studies are essential for evaluating their potential cytotoxicity and impact on cellular functions.

Cytotoxicity Assessment

A range of in vitro studies have demonstrated that sucrose esters are generally non-toxic to various cell lines. The cytotoxicity is influenced by the specific type of sucrose ester, its concentration, and the cell line being tested.

Table 1: In Vitro Cytotoxicity of Sucrose Esters

| Sucrose Ester(s) | Cell Line | Concentration | Results | Reference |

| Sucrose Palmitate (SP50), Sucrose Palmitate (SP70), Sucrose Stearate (PS750) | HaCaT (human keratinocytes) | Not specified | Non-toxic, cell viability > 70% | [6] |

| Sucrose Stearates (S-570 to S-1670) | Caco-2 (human colon adenocarcinoma) | 50 mg/mL | Cell viability: 61.37 ± 1.75% to 68.03 ± 1.33% (before digestion); 88.01 ± 6.17% to 92.97 ± 4.07% (after digestion) | [7] |

| Isovaleryl Sucrose Esters (Compounds 1, 2, 4, 6) | HCT-116 (human colon cancer) | IC50: 7.49 ± 0.48 to 13.49 ± 1.45 μM | Moderate inhibitory activity | [8] |

| Isovaleryl Sucrose Esters (Compounds 1, 6) | A549 (human lung adenocarcinoma) | IC50: 7.10 ± 0.52 to 8.36 ± 0.77 μM | Moderate inhibitory activity | [8] |

| C3-C5 Unsaturated 6-O-Sucrose Esters | Human breast, lung, cervical, and hepatocellular carcinoma cell lines | Not specified | Low cytotoxicity | [9] |

Genotoxicity

In vitro genotoxicity studies have indicated that sucrose esters do not pose a mutagenic or clastogenic risk.

Table 2: In Vitro Genotoxicity of Sucrose Esters

| Sucrose Ester | Test System | Concentration | Result | Reference |

| Maltitol Laurate | Ames test (Salmonella typhimurium) | 40% | Negative | [10][11] |

| Sucrose Acetate Isobutyrate | Ames test (Salmonella typhimurium) | Up to 10,000 µ g/plate | Negative | [10][11] |

Inflammatory Response

Certain sucrose esters have demonstrated anti-inflammatory properties in vitro. For instance, sucrose esters from Physalis peruviana have been shown to inhibit the production of inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of Sucrose Esters

| Sucrose Ester Source | Cell Type | Stimulant | Effect | Reference |

| Physalis peruviana (Peruvioses A and B) | Lipopolysaccharide-activated peritoneal macrophages | Lipopolysaccharide (LPS) | Inhibition of nitric oxide and prostaglandin E2 | [12] |

| Sucrose Stearates | Raw264.7 macrophages | Not specified | Decreased NO release after in vitro digestion | [7] |

Biodegradability of Sucrose Esters

The biodegradability of sucrose esters is a key advantage, contributing to their environmental safety and biocompatibility. The primary mechanism of degradation is hydrolysis.

Hydrolytic Degradation

Sucrose esters are susceptible to hydrolysis, breaking down into sucrose and the constituent fatty acids, both of which are readily metabolized.[13] The rate and pathway of hydrolysis are dependent on pH. Under acidic conditions, the glycosidic bond is preferentially cleaved, while the ester bond is selectively hydrolyzed under basic conditions.[14] The stability of sucrose monoesters is excellent within a pH range of 5 to 7 at room temperature.[14]

The degree of esterification also plays a role in hydrolysis. A higher degree of esterification can create steric hindrance, thereby inhibiting hydrolysis.[7][15] Monoesters are more readily hydrolyzed compared to polyesters.[7]

Enzymatic Degradation

In biological systems, enzymes such as lipases and esterases can catalyze the hydrolysis of sucrose esters.[16][17] This enzymatic degradation is a crucial aspect of their metabolism when used in oral or topical drug delivery systems. For instance, in vitro studies with intestinal mucosa homogenates have shown hydrolysis of sucrose esters.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biocompatibility and biodegradability of sucrose esters.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells (e.g., HaCaT, Caco-2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[18]

-

Treatment: Expose the cells to various concentrations of the sucrose ester for a specified period (e.g., 24 hours).[18] Include a negative control (e.g., PBS) and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]

-

Data Analysis: Calculate cell viability as a percentage of the negative control.

In Vitro Biodegradation (Hydrolysis) Assay

This protocol outlines a general method to assess the hydrolytic degradation of sucrose esters.

Protocol:

-

Sample Preparation: Prepare solutions of the sucrose ester at a known concentration in buffers of varying pH (e.g., acidic, neutral, and basic).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for different time points.

-

Sample Analysis: At each time point, withdraw an aliquot and analyze the concentration of the remaining sucrose ester and the formation of degradation products (sucrose and fatty acids). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry can be used.[14]

-

Data Analysis: Determine the rate of hydrolysis under different pH conditions.

Visualizing Workflows and Pathways

In Vitro Biocompatibility and Biodegradability Testing Workflow

The following diagram illustrates a typical workflow for assessing the in vitro biocompatibility and biodegradability of sucrose esters.

Caption: Workflow for in vitro biocompatibility and biodegradability testing.

Signaling Pathway for Anti-Inflammatory Action

This diagram illustrates the proposed mechanism for the anti-inflammatory activity of certain sucrose esters.

Caption: Anti-inflammatory signaling pathway of sucrose esters.

Conclusion

The available in vitro data strongly support the biocompatibility and biodegradability of sucrose esters, making them attractive excipients for a wide range of pharmaceutical and cosmetic applications. Their low cytotoxicity, lack of genotoxic potential, and, in some cases, anti-inflammatory properties, combined with their predictable degradation into safe, endogenous compounds, underscore their value in the development of advanced drug delivery systems. Further research should continue to explore the structure-activity relationships of different sucrose esters to optimize their performance and safety in specific formulations.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sucrose Ester - HHOYA [hhoya.com]

- 4. Application of sucrose fatty acid esters in transdermal therapeutic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sucrose esters with various hydrophilic-lipophilic properties: novel controlled release agents for oral drug delivery matrix tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 10. cir-safety.org [cir-safety.org]

- 11. cir-safety.org [cir-safety.org]

- 12. Sucrose esters from Physalis peruviana calyces with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Health Canada-s Proposal to Enable the Use of Sucrose Monoesters of Lauric, Palmitic or Stearic Acid as Emulsifiers in Unstandardized Beverages - Canada.ca [canada.ca]

- 14. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Evaluation of 6-O-Sucrose Monoester Glycolipids as Possible New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Degree of Esterification on Sucrose Stearate Functionality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of how the degree of esterification (DE) of sucrose stearate, a non-ionic surfactant, critically influences its functionality. This compound is synthesized by the esterification of sucrose with stearic acid, resulting in a complex mixture of mono-, di-, tri-, and higher esters.[1] The ratio of these esters, and consequently the DE, dictates the physicochemical properties of the surfactant, making it a versatile excipient in the pharmaceutical, cosmetic, and food industries.[2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the structure-function relationships to aid in formulation development and research.

Quantitative Impact of Degree of Esterification on Functionality

The degree of esterification directly correlates with several key functional properties of this compound, including its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and emulsifying capabilities.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a crucial parameter that indicates the water or oil solubility of a surfactant and predicts its emulsifying behavior.[4] For this compound, a higher proportion of monoesters results in a higher HLB value, indicating greater hydrophilicity. Conversely, a higher proportion of di- and poly-esters increases lipophilicity, leading to a lower HLB value.[5][6] This wide range of achievable HLB values, from approximately 1 to 16, allows for the selection of this compound grades for various applications, such as oil-in-water (O/W) or water-in-oil (W/O) emulsifiers.[4][7]

Table 1: Relationship Between Monoester Content, Degree of Esterification, and HLB Value of Sucrose Stearates

| This compound Grade | Monoester Content (%) | Predominant Ester Type(s) | HLB Value | Reference(s) |

| S-170 | ~1 | Polyesters | 1 | [8] |

| S-270 | ~2 | Polyesters | 2 | [8] |

| S-570 | ~5 | Di- and Polyesters | 5 | [8] |

| S-770 | ~7 | Di- and Polyesters | 7 | [8] |

| S-970 | - | Mono-, Di-, and Polyesters | 9-11 | [9][10] |

| S-1170 | ~11 | Mono- and Diesters | 11 | [8] |

| S-1570 | ~15 | Monoesters | 15 | [8] |

| S-1670 | ~75 | Monoesters | 16 | [8] |

| SP01 | 0 | Octaesters | ~1 | [5] |

| SP02 | 10 | Mono- and Polyesters | ~2 | [5] |

| SP30 | 30 | Mono- and Polyesters | ~6 | [5] |

Emulsifying Properties

The degree of esterification significantly impacts the emulsifying performance of this compound. High HLB sucrose stearates (rich in monoesters) are effective O/W emulsifiers, creating stable emulsions with small droplet sizes.[2][11] Low HLB sucrose stearates (rich in higher esters) are suitable for W/O emulsions.[4] The composition of the this compound mixture can also influence the viscosity and stability of the resulting emulsion.[9] For instance, certain grades with an intermediate HLB can form highly viscous, semi-solid emulsions.[9]

Table 2: Influence of Monoester Content on Emulsifying Properties

| Monoester Content (%) | Emulsion Type | Key Observations | Reference(s) |

| High (e.g., 75-90%) | O/W | Excellent stability, small droplet size, creamy texture. | [11][12] |

| Intermediate | O/W | Can form highly viscous or semi-solid emulsions. | [9] |

| Low (e.g., <10%) | W/O | Effective for water-in-oil systems. | [4][5] |

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. This property is crucial for solubilization and is influenced by the molecular structure of the surfactant. Generally, for non-ionic surfactants like this compound, the CMC decreases with increasing hydrophobicity (lower HLB).[6][13]

Table 3: Critical Micelle Concentration of Sucrose Esters

| Sucrose Ester | Temperature (°C) | CMC (M) | Reference(s) |

| Sucrose monostearate | 25 | 1.0 x 10⁻⁵ | [14] |

| Sucrose monolaurate | 25 | 3.5 x 10⁻⁴ | [14] |

Note: Specific CMC values for commercial this compound mixtures with varying degrees of esterification are not always readily available in the literature and can be influenced by the presence of different ester species and impurities.

Experimental Protocols

Accurate characterization of this compound is essential for quality control and formulation development. The following are detailed methodologies for key experiments.

Determination of Degree of Esterification by HPLC-ELSD

This method allows for the separation and quantification of mono-, di-, and higher sucrose esters.

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1][15]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: A gradient of methanol and water is typically used.[16][17] For example, a gradient from 75% methanol/25% water to 100% methanol.[18]

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at around 30-40 °C.[18]

-

ELSD/CAD Settings: Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.[15]

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of Tetrahydrofuran and water (e.g., 87.5:12.5, v/v), and filter before injection.[1]

-

Quantification: Use external standards of purified mono-, di-, and higher esters if available. In their absence, relative peak areas can provide an estimation of the composition.

High-Throughput Analysis by Supercritical Fluid Chromatography (SFC)-MS

SFC-MS offers a faster alternative to HPLC for profiling sucrose esters.

-

Instrumentation: Supercritical Fluid Chromatograph coupled to a Mass Spectrometer (MS).[19]

-

Column: A silica gel or reversed-phase column can be used.[19]

-

Mobile Phase: Supercritical CO2 with a modifier gradient (e.g., methanol).[15]

-

Detection: MS detection allows for the identification of different esters based on their mass-to-charge ratio.[19]

Determination of Fatty Acid Composition by GC-MS

This protocol is used to identify and quantify the fatty acids esterified to the sucrose molecule.

-

Sample Preparation (Hydrolysis): The this compound sample must first be hydrolyzed to release the fatty acids. This is typically achieved by saponification with an alcoholic solution of a strong base (e.g., potassium hydroxide), followed by acidification to protonate the fatty acids.

-

Derivatization: The liberated fatty acids are then converted to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[15]

-

Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).[15]

-

Carrier Gas: Helium.[15]

-

Temperature Program: A temperature gradient is used to separate the different FAMEs.[15]

-

MS Detection: The mass spectrometer identifies individual FAMEs based on their characteristic fragmentation patterns.[15]

-

Quantification: An internal standard method is typically used for accurate quantification.[15]

Visualizing Structure-Function Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Applications in Drug Development

The tunable functionality of this compound based on its degree of esterification makes it a valuable excipient in a wide range of pharmaceutical formulations.

-

Emulsifiers and Stabilizers: High HLB sucrose stearates are used to formulate stable O/W emulsions for oral, topical, and parenteral drug delivery.[2][9] Their non-ionic nature and low toxicity make them suitable for sensitive applications.[20]

-

Solubilizing Agents: Sucrose stearates can enhance the solubility of poorly water-soluble drugs by forming micelles, thereby improving their bioavailability.[21]

-

Permeation Enhancers: In transdermal drug delivery, certain sucrose esters have been shown to act as permeation enhancers, facilitating the transport of active pharmaceutical ingredients across the skin.[20][22] The mechanism is thought to involve the disruption of the stratum corneum lipids.

-

Controlled Release Systems: The gelling properties of some this compound grades can be utilized to modulate drug release from matrix tablets.[21][23]

References

- 1. benchchem.com [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. Page loading... [guidechem.com]

- 4. Sucrose esters - Wikipedia [en.wikipedia.org]

- 5. The Effect of the HLB Value of Sucrose Ester on Physiochemical Properties of Bigel Systems [mdpi.com]

- 6. arxiv.org [arxiv.org]

- 7. Sucrose Esters (for Food) [sisterna.com]

- 8. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Semi-solid this compound-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of this compound Addition on the Quality Improvement of Ready-To-Eat Samgyetang During Storage at 25℃ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Analysis of Sucrose Fatty Acid Esters Composition by HPLC | Semantic Scholar [semanticscholar.org]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhancement of stability and skin permeation by this compound and cyclodextrins in progesterone nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Sucrose Stearate as a Stabilizer for Nanostructured Lipid Carriers (NLCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, offering significant advantages for drug delivery, including high drug loading capacity and reduced drug expulsion during storage. The stability of NLC formulations is critical for their successful application, and the choice of stabilizer plays a pivotal role. Sucrose stearate, a non-ionic surfactant derived from sucrose and stearic acid, has emerged as a promising food-grade and biocompatible stabilizer for NLCs. Its large polar head group provides effective steric stabilization, preventing particle aggregation and ensuring the formulation's long-term stability.[1] This document provides detailed application notes and protocols for the formulation and characterization of NLCs using this compound as a stabilizer.

Advantages of Using this compound in NLC Formulations

-

Biocompatibility and Biodegradability: this compound is considered safe for pharmaceutical and cosmetic applications due to its biocompatible and biodegradable nature.[2]

-

Effective Stabilization: It acts as a steric stabilizer, forming a dense corona around the nanoparticles that prevents aggregation.[1]

-

Versatility: Available in a range of hydrophilic-lipophilic balance (HLB) values, allowing for the stabilization of various lipid systems.[2]

-

Controlled Release: NLCs stabilized with sucrose esters can be designed for controlled and sustained drug release.[3][4]

Experimental Protocols

Protocol 1: Formulation of NLCs using High-Pressure Homogenization (HPH)

This protocol is a widely used method for producing NLCs with a uniform and small particle size.

Materials:

-

Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)[5][6][7]

-

Liquid Lipid (e.g., Oleic acid, Caprylic/capric triglyceride)[5][6][7][8]

-

This compound (select appropriate HLB value)

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

Equipment:

-

High-Pressure Homogenizer

-

High-Shear Homogenizer (e.g., Ultra-Turrax)

-

Water Bath

-

Magnetic Stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid and liquid lipid together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid.[9]

-

Once the lipids are completely melted and mixed, dissolve the lipophilic API in the molten lipid mixture under continuous stirring.

-

-

Preparation of the Aqueous Phase:

-

Disperse the this compound in purified water in a separate beaker.

-

Heat the aqueous phase to the same temperature as the lipid phase while stirring to ensure complete dissolution of the surfactant.[9]

-

-

Pre-emulsion Formation:

-

High-Pressure Homogenization:

-

Immediately subject the hot pre-emulsion to high-pressure homogenization. The number of homogenization cycles and the pressure will need to be optimized for the specific formulation (typically 3-5 cycles at 500-1500 bar).

-

-

Cooling and NLC Formation:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of NLCs.[10]

-

Protocol 2: Formulation of NLCs using Melt-Emulsification and Ultrasonication

This method is suitable for lab-scale production and avoids the need for high-pressure homogenization.

Materials and Equipment:

-

Same as Protocol 1, with the addition of a probe sonicator.

Procedure:

-

Preparation of Lipid and Aqueous Phases:

-

Follow steps 1 and 2 from Protocol 1 to prepare the hot lipid and aqueous phases.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase while stirring with a magnetic stirrer.

-

-

Ultrasonication:

-

Immediately immerse the probe of a sonicator into the pre-emulsion.

-

Apply ultrasonication for a defined period (e.g., 5-15 minutes) at a specific power output. The sonication process should be carried out in a pulsed mode (e.g., 5 seconds on, 2 seconds off) to prevent excessive heating of the sample. The beaker containing the emulsion should be kept in an ice bath during this process.

-

-

Cooling and NLC Formation:

-

After sonication, allow the nanoemulsion to cool to room temperature with gentle stirring to form the NLC dispersion.

-

Characterization of this compound-Stabilized NLCs

The following are key characterization techniques to evaluate the quality and performance of the formulated NLCs:

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

-

Entrapment Efficiency (EE) and Drug Loading (DL): Typically measured by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Crystallinity and Physical State: Assessed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

-

In Vitro Drug Release: Performed using a dialysis bag method or Franz diffusion cells to study the release profile of the encapsulated drug over time.

Data Presentation

The following tables summarize typical physicochemical properties of NLCs stabilized with sucrose esters, based on published literature.

Table 1: Physicochemical Properties of Clotrimazole-Loaded NLCs Stabilized with Sucrose Ester D-1216 [3][4]

| Parameter | Value |

| Particle Size | ~160 nm |

| Polydispersity Index (PDI) | 0.15 |

| Zeta Potential | ~ -26 mV |

| Encapsulation Efficiency (EE) | ~ 88% |

Table 2: Influence of Formulation Variables on NLC Properties (General Trends)

| Variable Change | Effect on Particle Size | Effect on Entrapment Efficiency |

| Increase in Surfactant Concentration | Decrease | Increase (up to a certain point) |

| Increase in Liquid Lipid Content | Increase | Increase |

| Increase in Homogenization Pressure/Time | Decrease | Generally, a slight increase |

Visualizations

Experimental Workflow for NLC Formulation

Caption: Workflow for NLC formulation using this compound.

Logical Relationship of NLC Components

References

- 1. thesis.unipd.it [thesis.unipd.it]

- 2. arxiv.org [arxiv.org]

- 3. Sucrose ester stabilized solid lipid nanoparticles and nanostructured lipid carriers. I. Effect of formulation variables on the physicochemical properties, drug release and stability of clotrimazole-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. Nanostructured lipid carrier (NLC) in topical preparations: a narrative review of components, manufacturing methods, characteristics and activities | JURNAL ILMU KEFARMASIAN INDONESIA [jifi.farmasi.univpancasila.ac.id]

- 8. impactfactor.org [impactfactor.org]

- 9. Development of nanostructured lipid carrier (NLC) assisted with polysorbate nonionic surfactants as a carrier for l-ascorbic acid and Gold Tri.E 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sysrevpharm.org [sysrevpharm.org]

Application Notes and Protocols for Formulation of Sucrose Stearate-Based Microemulsions for Oral Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of sucrose stearate-based microemulsions for oral drug delivery. This compound, a non-ionic surfactant with a favorable safety profile and GRAS (Generally Recognized as Safe) status, is an excellent candidate for developing stable and effective oral drug delivery systems.[1]

Introduction to this compound-Based Microemulsions

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[2] They have gained significant attention as potential drug delivery systems due to their ability to enhance the solubilization and oral bioavailability of poorly water-soluble drugs.[3][4][5] this compound, a sucrose ester of stearic acid, is a versatile non-ionic surfactant that can be used to formulate oil-in-water (O/W) microemulsions suitable for oral administration.[1][6]

The formation and stability of these microemulsions are highly dependent on the hydrophilic-lipophilic balance (HLB) of the surfactant, with higher HLB values generally favoring the formation of O/W systems.[7] By carefully selecting the oil phase, cosurfactant, and the ratio of components, it is possible to formulate microemulsions with desirable characteristics for oral drug delivery, such as small droplet size and stability in gastrointestinal fluids.

Experimental Protocols

Materials

-

Surfactant: this compound (e.g., Ryoto Sugar Ester S-970)

-

Oil Phase: Medium-chain triglycerides (MCTs) like Caprylic/Capric Triglyceride (e.g., Miglyol 812), or other pharmaceutically acceptable oils.

-

Cosurfactant: A short- to medium-chain alcohol (e.g., ethanol, propylene glycol, Transcutol P) to reduce interfacial tension and increase fluidity.

-

Aqueous Phase: Purified water.

-

Model Drug: A poorly water-soluble active pharmaceutical ingredient (API).

Protocol for Preparation of this compound-Based Microemulsion

This protocol is based on the water titration method, a common technique for preparing microemulsions.

-

Preparation of the Oil Phase:

-

Accurately weigh the required amount of the oil phase into a clean, dry beaker.

-

If a solid or semi-solid drug is used, dissolve it completely in the oil phase with the aid of gentle heating and stirring.

-

-

Preparation of the Surfactant/Cosurfactant (Smix) Mixture:

-

In a separate beaker, accurately weigh the this compound (surfactant) and the chosen cosurfactant.

-

Mix them thoroughly until a homogenous liquid is formed. Gentle heating may be applied if necessary to dissolve the this compound.

-

-

Formation of the Microemulsion Precursor:

-

Add the oil phase (containing the dissolved drug) to the Smix mixture.

-

Stir the mixture gently with a magnetic stirrer until a clear and homogenous solution is obtained.

-

-

Water Titration:

-

Slowly add the aqueous phase (purified water) dropwise to the oil-Smix mixture while continuously stirring at a constant, moderate speed (e.g., 200 rpm).

-

Observe the mixture for any signs of turbidity or phase separation.

-

Continue adding water until the desired concentration is reached and a clear, transparent microemulsion is formed.

-

-

Equilibration:

-

Allow the resulting microemulsion to equilibrate at room temperature for at least 24 hours.

-

Visually inspect the formulation for clarity, homogeneity, and any signs of instability such as phase separation or precipitation.

-

Protocol for Physicochemical Characterization

2.3.1. Droplet Size and Polydispersity Index (PDI) Analysis

-

Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Analyze the diluted sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

-

Record the mean droplet size (z-average) and the polydispersity index (PDI). An acceptable PDI value for a monodisperse microemulsion is typically below 0.3.

2.3.2. Zeta Potential Measurement

-

Dilute the microemulsion sample with purified water.

-

Measure the zeta potential using a DLS instrument equipped with an electrode assembly.

-

The magnitude of the zeta potential indicates the colloidal stability of the microemulsion. For O/W microemulsions, a negative zeta potential is often observed.[6]

2.3.3. Drug Loading and Encapsulation Efficiency

-

Accurately weigh a known amount of the drug-loaded microemulsion.

-

Disrupt the microemulsion by adding a suitable solvent (e.g., methanol, acetonitrile) in which the drug is freely soluble.

-

Separate the undissolved components by centrifugation.

-

Quantify the amount of drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the drug loading and encapsulation efficiency using the following formulas:

-

Drug Loading (%) = (Mass of drug in microemulsion / Mass of microemulsion) x 100

-

Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

-

Protocol for In Vitro Drug Release Study

This protocol simulates the passage of the microemulsion through the gastrointestinal tract.

-

Preparation of Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF):

-

SGF (pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.

-